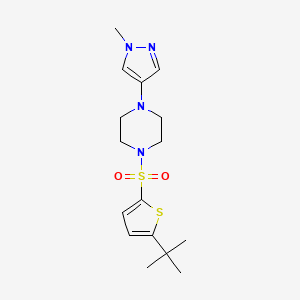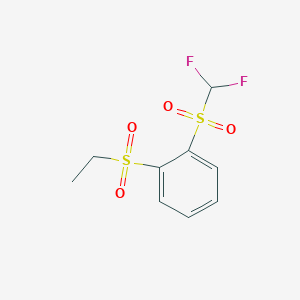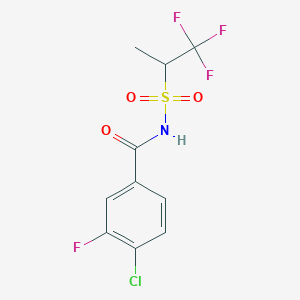![molecular formula C14H16N2O2 B6974435 [4-(1H-imidazol-5-yl)phenyl]methyl butanoate](/img/structure/B6974435.png)
[4-(1H-imidazol-5-yl)phenyl]methyl butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(1H-imidazol-5-yl)phenyl]methyl butanoate: is a chemical compound that features an imidazole ring attached to a phenyl group, which is further linked to a butanoate ester. This compound is part of the imidazole family, known for its diverse applications in medicinal chemistry, biology, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1H-imidazol-5-yl)phenyl]methyl butanoate typically involves the formation of the imidazole ring followed by esterification. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which forms the imidazole ring . The phenyl group is then introduced through a substitution reaction, and the final esterification step involves reacting the phenyl-imidazole intermediate with butanoic acid under acidic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group attached to the imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Nitrated or halogenated phenyl-imidazole compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-(1H-imidazol-5-yl)phenyl]methyl butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology: In biological research, this compound is studied for its potential as a ligand in enzyme catalysis. The imidazole ring is known to coordinate with metal ions, making it useful in the study of metalloenzymes .
Medicine: Medically, derivatives of this compound are explored for their potential therapeutic properties, including antibacterial, antifungal, and anticancer activities. The imidazole ring is a common motif in many pharmaceutical agents .
Industry: Industrially, this compound is used in the production of polymers and as an intermediate in the synthesis of dyes and pigments .
Wirkmechanismus
The mechanism of action of [4-(1H-imidazol-5-yl)phenyl]methyl butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in metalloenzymes, altering their catalytic activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function .
Vergleich Mit ähnlichen Verbindungen
4-Phenyl-1H-imidazole: Similar structure but lacks the butanoate ester.
4,5-Diphenyl-imidazole: Contains an additional phenyl group, altering its chemical properties.
Imidazo[1,5-a]pyridine: A fused ring system with different biological activities.
Uniqueness: [4-(1H-imidazol-5-yl)phenyl]methyl butanoate is unique due to the presence of the butanoate ester, which can influence its solubility and reactivity. This ester group also provides additional sites for chemical modification, enhancing its versatility in synthetic applications .
Eigenschaften
IUPAC Name |
[4-(1H-imidazol-5-yl)phenyl]methyl butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-14(17)18-9-11-4-6-12(7-5-11)13-8-15-10-16-13/h4-8,10H,2-3,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTYKFKDKMFXMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=C(C=C1)C2=CN=CN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-benzamidophenyl)-3-[(3-methylphenyl)methyl]azetidine-1-carboxamide](/img/structure/B6974354.png)
![N-[1-[(2-cyclohexyl-1,3-thiazol-4-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974356.png)
![N-[1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B6974370.png)
![2-[1-[2-(4-Methylanilino)-2-oxoacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974374.png)
![2-[1-[2-(Methylsulfamoyl)acetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974375.png)
![2-[1-[2-(4-Hydroxyphenyl)sulfanylacetyl]piperidin-4-yl]benzoic acid](/img/structure/B6974376.png)
![2-[1-(4-Carbamoyl-1-methylpyrrole-2-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974390.png)

![2-[1-(1-Methylbenzotriazole-5-carbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6974412.png)


![3-Methyl-4-[4-(pyridin-4-ylmethyl)piperazine-1-carbonyl]benzonitrile](/img/structure/B6974439.png)
![N-[2-(dimethylamino)ethylsulfonyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B6974440.png)
![N-[4-(4-hydroxypiperidin-1-yl)phenyl]-2-pyridin-4-yl-1,3-thiazole-5-carboxamide](/img/structure/B6974443.png)
